
ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
説明
Ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate, or EMBO, is an organosulfur compound that is used in many scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological experiments. EMBO has been used in a variety of laboratory experiments, including enzymatic studies, protein-protein interactions, and metabolic profiling. It has also been used in biophysical studies, such as fluorescence spectroscopy, and in chemical studies, such as the synthesis of new compounds.
科学的研究の応用
Comprehensive Analysis of Ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate:
Pharmaceutical Applications
Pyrimidine derivatives are known for their wide range of pharmaceutical uses. They can be used in the production of thyroid drugs, treatment of leukemia, and synthesis of other substituted pyrimidine compounds. Their structural diversity allows for therapeutic applications in antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant treatments .
Agricultural Applications
In agriculture, pyrimidine derivatives can serve as plant growth regulators and herbicides. They may influence various stages of plant development and protect crops from weeds without causing harm to the plants themselves .
Anti-Inflammatory and Analgesic Activities
Pyrimidine derivatives have been studied for their anti-inflammatory properties. They can inhibit inflammatory mediators such as PGE 2, NO, NF-κB, IL-1β, IL-6, TNF-α, and leukotrienes. This makes them potential candidates for new anti-inflammatory and analgesic drugs .
Antihypertensive Activity
Some pyrimidine derivatives have been synthesized and evaluated for their antihypertensive activity using non-invasive blood pressure methods in preclinical studies .
Antioxidant Properties
The structural diversity of pyrimidine derivatives also lends them to applications as antioxidants. These compounds can help protect cells from oxidative stress and damage .
Anticancer Potential
Due to their ability to interact with various biological pathways, pyrimidine derivatives are being explored for their anticancer potential. They may inhibit cancer cell growth or induce apoptosis in cancerous cells .
Antimicrobial and Antiviral Effects
Pyrimidine derivatives have shown promise in treating infections due to their antimicrobial and antiviral effects. They can be designed to target specific pathogens or viruses .
Enzyme Inhibition
These compounds have been identified as inhibitors of various enzymes, which is crucial in the development of drugs targeting specific metabolic pathways or diseases .
Biological potential of pyrimidine derivatives in a new era - Springer Recent Advances in Pyrimidine-Based Drugs - MDPI The Chemistry of Pyrimidine Derivatives – Nova Science Publishers Research developments in the syntheses, anti-inflammatory activities - RSC Novel Pyrimidine Derivatives as - Molecules | MDPI Biological potential of pyrimidine derivatives in a new era | Research - Springer
作用機序
Target of Action
The primary targets of ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate are two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . These enzymes play a crucial role in the biosynthesis of diterpenes, a class of specialized metabolites that function in herbivore defense .
Mode of Action
Ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate interacts with its targets by undergoing controlled hydroxylation . This process allows the compound to achieve its defensive function by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .
Biochemical Pathways
The compound affects the sphingolipid biosynthesis pathway. In the absence of controlled hydroxylation, noncontrolled hydroxylated diterpene derivatives inhibit sphingolipid biosynthesis, leading to severe autotoxicity symptoms . With controlled hydroxylation, the compound can inhibit herbivore sphingolipid biosynthesis without causing autotoxicity .
Pharmacokinetics
Its ability to undergo controlled hydroxylation suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties that allow it to effectively inhibit sphingolipid biosynthesis without causing autotoxicity .
Result of Action
The result of the action of ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is the inhibition of sphingolipid biosynthesis in herbivores, which provides a defensive advantage to the plant .
Action Environment
The action of ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is influenced by the plant’s metabolic modifications, which regulate the hydroxylation process . This suggests that environmental factors that affect the plant’s metabolism could potentially influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
ethyl (E)-3-hydroxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,14H,4H2,1-3H3,(H,12,13,15)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUHZPQVFQKHFC-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C1=NC(=CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/C1=NC(=CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)

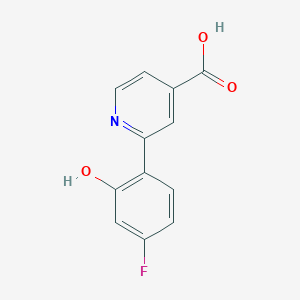
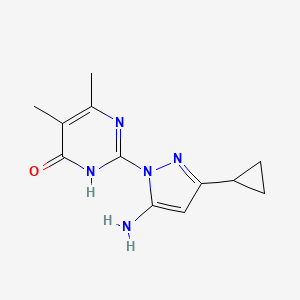
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B1450824.png)
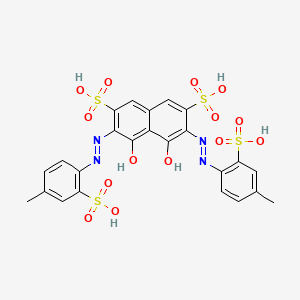
![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)
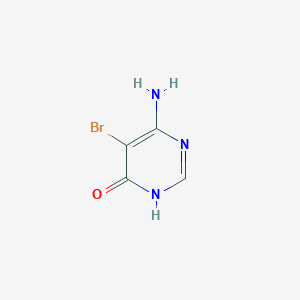
![2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One](/img/structure/B1450830.png)
![1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B1450831.png)
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol](/img/structure/B1450832.png)
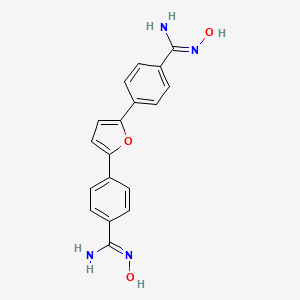

![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)